molecular formula C19H15ClN6O3 B14995262 N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B14995262
M. Wt: 410.8 g/mol
InChI Key: BOEZTTWJCKUBAK-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound with a unique structure that combines a triazolopyrimidine core with chlorophenyl and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Final Coupling Step: The final step involves coupling the triazolopyrimidine core with the chlorophenyl and methoxyphenyl groups under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxyphenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE: shares similarities with other triazolopyrimidine derivatives, which also exhibit interesting biological and chemical properties.

    Other Triazolopyrimidine Derivatives: These compounds have similar core structures but differ in their substituents, leading to variations in their properties and applications.

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClN6O3

Molecular Weight

410.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C19H15ClN6O3/c1-29-15-4-2-3-14(9-15)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-13-7-5-12(20)6-8-13/h2-9,11H,10H2,1H3,(H,22,27)

InChI Key

BOEZTTWJCKUBAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)N=N2

Origin of Product

United States

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